

Application Notes and Protocols: Spectroscopic Analysis of 3-Phenylthiophene-2-carboxylic Acid

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Compound of Interest

Compound Name: 3-phenylthiophene-2-carboxylic
Acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of **3-phenylthiophene-2-carboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document includes predicted spectral data, detailed experimental protocols, and workflow diagrams to guide researchers in their analytical studies. **3-Phenylthiophene-2-carboxylic acid** and its derivatives are recognized as important intermediates in the development of various therapeutic agents, including PARP inhibitors.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for **3-phenylthiophene-2-carboxylic acid**, the following tables summarize predicted ¹H NMR and ¹³C NMR chemical shifts and expected mass spectrometry fragments. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data for **3-Phenylthiophene-2-carboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~7.6-7.8	Doublet	1H	Thiophene H5
~7.3-7.5	Multiplet	5H	Phenyl group protons
~7.1-7.2	Doublet	1H	Thiophene H4

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Phenylthiophene-2-carboxylic Acid**

Chemical Shift (δ) ppm	Assignment
~165-170	Carboxylic acid carbon (-COOH)
~140-145	Thiophene C3 (attached to phenyl)
~135-140	Phenyl C1 (ipso-carbon)
~130-135	Thiophene C2 (attached to COOH)
~128-130	Phenyl C2, C6, C3, C5, C4
~125-128	Thiophene C5
~120-125	Thiophene C4

Table 3: Predicted Mass Spectrometry Data for **3-Phenylthiophene-2-carboxylic Acid**

m/z (Mass-to-Charge Ratio)	Ion/Fragment	Notes
204.02	[M] ⁺	Molecular Ion
205.03	[M+H] ⁺	Protonated Molecular Ion
227.01	[M+Na] ⁺	Sodium Adduct
187.02	[M-OH] ⁺	Loss of hydroxyl radical
159.03	[M-COOH] ⁺	Loss of carboxyl group

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of **3-phenylthiophene-2-carboxylic acid**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-phenylthiophene-2-carboxylic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks and reference the spectrum to the TMS signal.

- ^{13}C NMR Data Acquisition:
 - Use the same sample prepared for ^1H NMR.
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum.

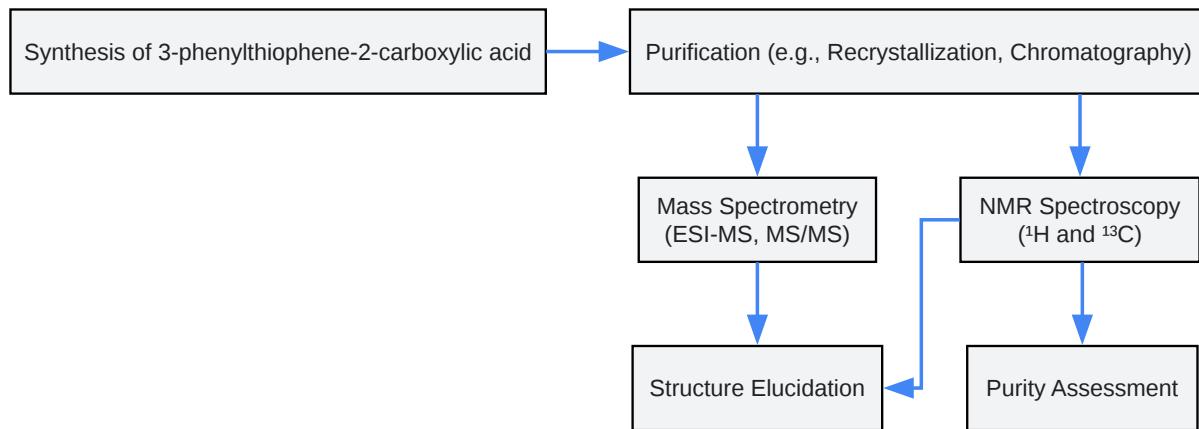
Protocol 2: Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **3-phenylthiophene-2-carboxylic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - The solution should be filtered to remove any particulate matter.
- Data Acquisition (Electrospray Ionization - ESI):
 - Set up the mass spectrometer with an ESI source.
 - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
- For fragmentation analysis (MS/MS), select the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) as the precursor ion and apply collision-induced dissociation (CID).

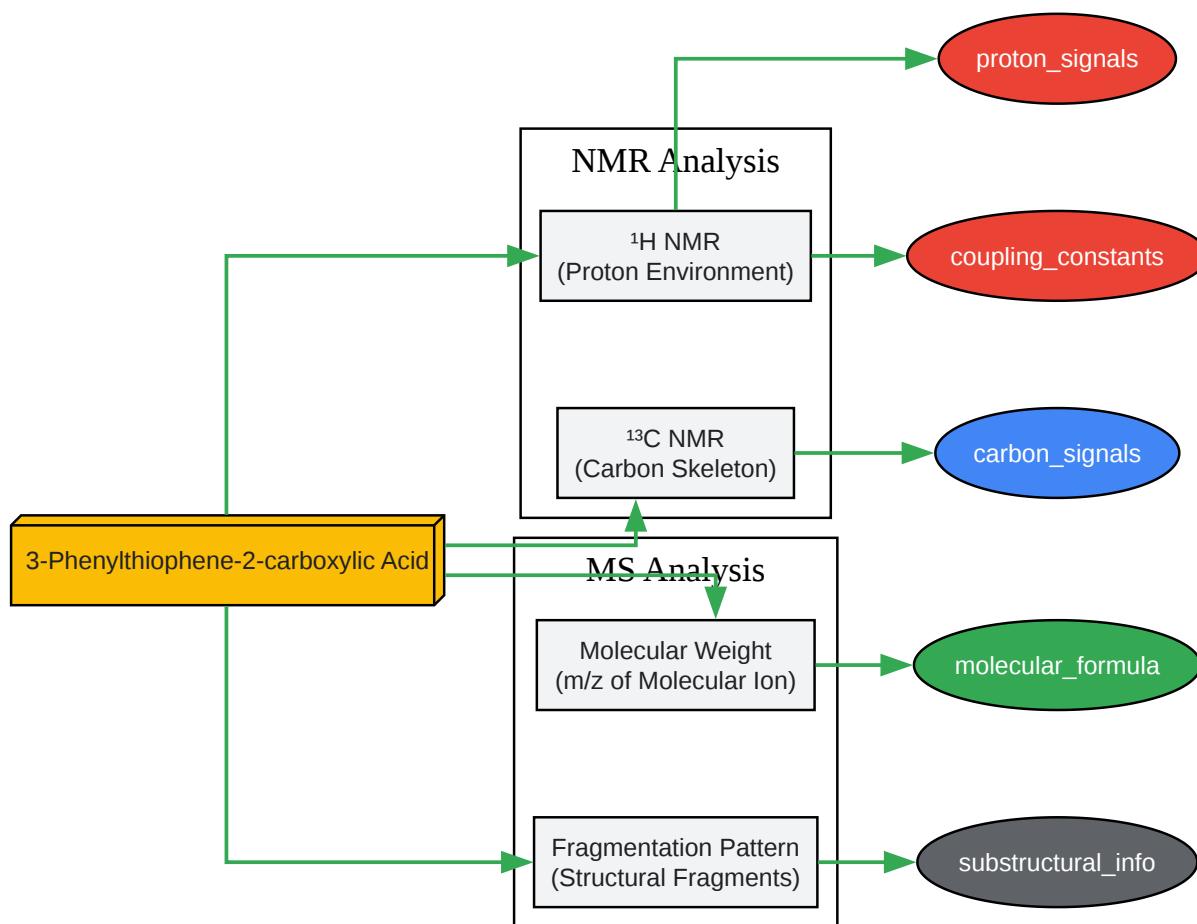
Visualizations

The following diagrams illustrate the general workflows for the characterization of **3-phenylthiophene-2-carboxylic acid**.



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Caption: General workflow for the synthesis and characterization of **3-phenylthiophene-2-carboxylic acid**.



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Caption: Logical relationship between the compound and the information obtained from different spectroscopic techniques.

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